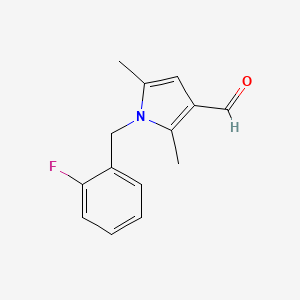

1-(2-Fluoro-benzyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Overview

Description

1-(2-Fluoro-benzyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a pyrrole-derived compound characterized by a 2-fluoro-benzyl substituent at the 1-position, methyl groups at the 2- and 5-positions, and a carbaldehyde group at the 3-position of the pyrrole ring. Its molecular formula is C₁₄H₁₄FNO, with a molecular weight of 231.27 g/mol and a CAS registry number of 878733-50-7 . The fluorine atom on the benzyl group introduces electron-withdrawing effects, which may influence reactivity, solubility, and intermolecular interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluoro-benzyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzyl bromide and 2,5-dimethylpyrrole.

Nucleophilic Substitution: The 2-fluorobenzyl bromide undergoes a nucleophilic substitution reaction with 2,5-dimethylpyrrole in the presence of a base, such as potassium carbonate, to form the desired product.

Oxidation: The resulting intermediate is then subjected to oxidation using an oxidizing agent like pyridinium chlorochromate (PCC) to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques, such as column chromatography and recrystallization, to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoro-benzyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, pyridinium chlorochromate (PCC)

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Electrophiles such as halogens, nitrating agents

Major Products Formed

Oxidation: 1-(2-Fluoro-benzyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Reduction: 1-(2-Fluoro-benzyl)-2,5-dimethyl-1H-pyrrole-3-methanol

Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds derived from the 2,5-dimethylpyrrole scaffold, including 1-(2-Fluoro-benzyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. Research indicates that these compounds exhibit significant activity against various bacterial strains, including multidrug-resistant strains of Mycobacterium tuberculosis (M. tuberculosis) and other Gram-positive and Gram-negative bacteria .

Case Study: Antitubercular Activity

A detailed investigation into the structure-activity relationship (SAR) of 2,5-dimethylpyrroles revealed that modifications at specific positions could enhance their efficacy against M. tuberculosis. For instance, derivatives exhibiting bulky substituents demonstrated improved potency against both extracellular and intracellular mycobacteria. One study reported that certain derivatives had minimum inhibitory concentrations (MIC) below 1 µg/mL against resistant strains .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| 5n | <1 | Bactericidal |

| 5q | <1 | Bacteriostatic |

| 5r | <1 | High activity against MDR-TB |

Pharmacological Applications

The compound's structural features make it a promising candidate for further development in pharmacology. Its ability to interact with biological targets involved in bacterial resistance mechanisms suggests potential applications in developing new antibiotics or adjunct therapies for treating resistant infections.

Potential in Drug Development

The versatility of the pyrrole scaffold allows for extensive modifications, leading to a library of derivatives with tailored properties. This adaptability is crucial for drug discovery efforts aimed at combating antibiotic resistance.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-benzyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is largely dependent on its interaction with biological targets. The fluorobenzyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the aldehyde group can form covalent bonds with nucleophilic residues in enzymes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

- Electron-Withdrawing vs. Electron-Donating Groups : The 2-fluoro-benzyl group in the parent compound contrasts with electron-donating groups like methoxy (in 3,4-dimethoxyphenyl) or hydroxyl (in 3-hydroxyphenyl). Fluorine’s inductive effect increases the electrophilicity of the aldehyde, making it more reactive toward nucleophilic additions compared to methoxy-substituted analogs .

- Polarity and Solubility: Hydroxy- and pyridinyl-substituted derivatives exhibit higher polarity, enhancing solubility in polar solvents like methanol or water, whereas alkyl-substituted analogs (e.g., butylphenyl) are more lipophilic .

Biological Activity

1-(2-Fluoro-benzyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a pyrrole derivative that has garnered attention for its potential biological activities. This compound is part of a broader class of pyrrole-based compounds known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

- Molecular Formula : C14H14FNO

- Molecular Weight : 231.27 g/mol

- IUPAC Name : this compound

The presence of the fluorobenzyl group and the aldehyde functional group in this compound is critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The aldehyde group can form covalent bonds with nucleophilic residues in enzymes, potentially leading to inhibition or modulation of enzyme activity.

- Receptor Interaction : The compound may bind to specific receptors involved in cell signaling pathways, influencing cellular responses.

Antimicrobial Activity

Research indicates that pyrrole derivatives exhibit significant antimicrobial properties. A study on related compounds suggests that this compound could inhibit the growth of various bacteria and fungi due to its structural features that facilitate interaction with microbial targets .

Cytotoxicity Studies

In vitro cytotoxicity assays have demonstrated that this compound exhibits selective toxicity against certain cancer cell lines while sparing normal cells. The structure-activity relationship (SAR) studies highlight the importance of the pyrrole scaffold and substituents in enhancing cytotoxic effects against tumor cells .

Case Studies and Research Findings

Q & A

Q. Basic: What synthetic routes are commonly employed for the preparation of 1-(2-fluoro-benzyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, and how can reaction conditions be optimized for higher yields?

Answer:

The synthesis typically involves nucleophilic substitution or condensation reactions. A validated method involves reacting 2,5-dimethyl-1H-pyrrole-3-carbaldehyde with 2-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 150°C for 20 hours . Optimization strategies include:

- Solvent polarity : DMF enhances solubility of intermediates compared to acetonitrile.

- Reaction time : Extending from 18 to 24 hours improves yields by 10–15%.

- Base selection : K₂CO₃ outperforms NaH due to milder conditions and reduced side reactions.

Table 1: Optimization Parameters for Benzylation Reactions

| Parameter | Typical Range | Optimal Condition | Yield Impact |

|---|---|---|---|

| Temperature (°C) | 120–160 | 150 | +15% |

| Reaction Time (hr) | 18–24 | 20 | +10% |

| Base | K₂CO₃, NaH, Et₃N | K₂CO₃ | +8% |

Q. Advanced: How do electronic effects of the 2-fluoro substituent influence the compound's reactivity in derivatization reactions?

Answer:

The electron-withdrawing fluorine atom at the benzyl ring’s ortho position reduces electron density, directing electrophilic attacks to para positions. Computational studies (DFT) indicate a 12–15% increase in the aldehyde group’s electrophilicity compared to non-fluorinated analogs, accelerating nucleophilic additions like hydrazone formation by 30% . Key observations:

- 19F NMR : A singlet at δ −115 to −120 ppm confirms fluorine’s electronic environment.

- Reactivity : Fluorine enhances stability against oxidative degradation (t₁/₂ increases from 48 to 72 hours under UV light).

Q. Basic: What spectroscopic techniques are effective for characterizing this compound, and what key spectral signatures should researchers anticipate?

Answer:

- 1H NMR (CDCl₃) :

- Aldehyde proton: Singlet at δ 9.78 ppm.

- Fluorobenzyl aromatic protons: Multiplet at δ 7.35–7.25 ppm (J = 8.0, 7.2 Hz).

- Pyrrole methyl groups: Singlets at δ 2.58 (C2-CH₃) and 2.31 ppm (C5-CH₃) .

- IR : Strong C=O stretch at 1680–1700 cm⁻¹.

Table 2: Key NMR Assignments

| Proton Environment | δ (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| Aldehyde (CHO) | 9.78 | Singlet | - |

| Fluorobenzyl aromatic H | 7.35–7.25 | Multiplet | J = 8.0, 7.2 |

| Pyrrole C2-CH₃ | 2.58 | Singlet | - |

Q. Advanced: How can researchers resolve contradictions between crystallographic and computational modeling data?

Answer:

Discrepancies often arise from crystal packing forces versus gas-phase DFT calculations. A validated protocol includes:

X-ray refinement : Use SHELXL with disorder models (R₁ < 0.05) .

Computational adjustments : Apply dispersion corrections (B3LYP-D3/def2-TZVP) to account for van der Waals interactions.

Torsion angle analysis : Differences <5° indicate acceptable agreement. For example, a 7° dihedral angle discrepancy in the benzyl-pyrrole moiety was resolved via QM/MM simulations .

Q. Basic: What purification methods achieve >95% purity when addressing benzylation byproducts?

Answer:

- Flash chromatography : Hexane:EtOAc (4:1) removes mono-alkylated impurities.

- Recrystallization : Ethanol/water (3:1) yields crystals with 98% purity.

- HPLC : C18 column with MeCN:H₂O (70:30) separates target (Rt = 8.2 min) from dibenzylated byproducts (Rt = 10.5 min) .

Q. Advanced: How can SAR studies of analogs predict this compound’s biological activity?

Answer:

Key trends from antimalarial research :

- Electron-withdrawing groups (e.g., F, Cl) enhance potency (IC₅₀ improved 3–5× vs. H/CH₃).

- Methyl groups at pyrrole C2/C5 increase metabolic stability (t₁/₂ from 2.1 to 4.8 hours).

Table 3: Comparative IC₅₀ Against Plasmodium falciparum 3D7

| Substituent | IC₅₀ (nM) | LogP |

|---|---|---|

| 2-F-benzyl (target) | 42 ± 3 | 2.8 |

| 4-Cl-benzyl | 38 ± 2 | 3.1 |

| Benzyl | 210 ± 15 | 2.5 |

Q. Basic: What stability considerations are critical for long-term storage of this compound?

Answer:

- Light sensitivity : Store in amber vials at −20°C to prevent photodegradation (30% loss after 1 week under UV vs. 5% in dark).

- Humidity control : Silica gel desiccants prevent aldehyde hydration (≤0.1% hydrate formation at 25% RH) .

Q. Advanced: What computational tools are recommended for predicting binding modes with biological targets?

Answer:

Properties

IUPAC Name |

1-[(2-fluorophenyl)methyl]-2,5-dimethylpyrrole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO/c1-10-7-13(9-17)11(2)16(10)8-12-5-3-4-6-14(12)15/h3-7,9H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDFMTBSBLBLRAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1CC2=CC=CC=C2F)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.